molecular formula C20H20N2O3 B4807153 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one

4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B4807153
M. Wt: 336.4 g/mol
InChI Key: NCYFDBMSAADWGJ-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of indole derivatives

Properties

IUPAC Name

4-(2,3-dihydroindole-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-17-7-4-6-16(12-17)22-13-15(11-19(22)23)20(24)21-10-9-14-5-2-3-8-18(14)21/h2-8,12,15H,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYFDBMSAADWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone ring can be introduced via a cyclization reaction involving an appropriate precursor.

    Coupling of the Indole and Pyrrolidinone Rings: The final step involves coupling the indole and pyrrolidinone rings through a carbonylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, indole derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinal chemistry applications include the development of new drugs for treating various diseases, such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with various biological roles.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

The uniqueness of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other indole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one

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